4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid, also known as 4-(((1,3-benzodioxol-5-yl)methyl)amino)benzoic acid, is a chemical compound that has garnered attention for its potential pharmacological applications, particularly in the field of lipid metabolism. This compound is classified under benzoic acid derivatives and is characterized by its unique structural features, which include a benzodioxole moiety that contributes to its biological activity.
The compound is represented by the molecular formula and has a CAS registry number of 69671-78-9. It is classified as an ingredient substance in pharmaceutical formulations and has been noted for its hypolipidemic properties, which involve the reduction of lipid levels in plasma . The compound's structure can be described using the International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) notations, which are crucial for identifying its chemical characteristics in databases.
The synthesis of 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoic acid typically involves several steps:
The synthetic route emphasizes the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoic acid features a central benzoic acid framework substituted with a benzodioxole group. The structural representation can be depicted as follows:
This structure illustrates the connectivity between the benzene rings and the functional groups present in the molecule. The elemental analysis indicates that it consists of carbon (66.7%), hydrogen (4.90%), and nitrogen (5.50%) .
The compound can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
Key physical properties include:
Chemical properties include:
Elemental analysis confirms that the compound's composition aligns closely with theoretical predictions based on its molecular formula .
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid has potential applications in various scientific fields:
This compound belongs to two overlapping chemical classes:
Table 1: Structural Comparison with Related Compounds
Compound | Bridge Type | Molecular Formula | Key Distinguishing Feature |
---|---|---|---|
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid | –NH–CH₂– | C₁₅H₁₃NO₄ | Flexible alkylamine linker |
4-((1,3-Benzodioxol-5-ylmethylene)amino)benzoic acid | –N=CH– (Schiff base) | C₁₅H₁₁NO₄ | Rigid imine bond |
4-Aminobenzoic acid (PABA) | –NH₂ | C₇H₇NO₂ | Unsubstituted primary amine |
The alkylamine linker in 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid enables enhanced solubility and steric adaptability during target binding, contrasting with the planar geometry of Schiff base analogs like CID 101283 [1] [8].
1,3-Benzodioxole Group
This fused heterocycle consists of a benzene ring with adjacent methylenedioxy (–O–CH₂–O–) substituents. It serves as a bioisostere for catechol (ortho-dihydroxybenzene), mimicking its electronic profile while conferring:
Benzoic Acid Group
The para-substituted carboxylic acid acts as a hydrogen-bond acceptor/donor and facilitates:
Table 2: Electronic Properties of Key Fragments
Fragment | Dipole Moment (Debye) | LogP Contribution | Role in Target Engagement |
---|---|---|---|
1,3-Benzodioxol-5-yl | ~2.5 | +0.8 | Hydrophobic pocket occupancy |
Benzoic acid | ~1.7 (monomer) | -0.3 | Ionic/H-bond interactions with receptors |
Synergistically, these pharmacophores enable dual-mode interactions: hydrophobic anchoring via benzodioxole and polar contacts through the carboxylate [3] [5].
Interest in this compound originated from structural parallels to bioactive molecules:
Current research prioritizes this scaffold due to its dual pharmacophore flexibility and potential for multi-target engagement.
Synthetic Optimization
Biological Screening
Table 3: Key Research Objectives and Methodologies
Objective | Experimental Approach | Expected Outcome |
---|---|---|
Enhance solubility | Salt formation (sodium, lysine salts) | >50% improvement in aqueous solubility |
Assess kinase inhibition | In vitro ALK5 phosphorylation assay | IC₅₀ < 1 μM for TGF-β pathway blockade |
Metabolic stability profiling | Incubation with liver microsomes + LC-MS analysis | Identification of major oxidative metabolites |
Material Science Applications
Concluding Remarks
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid represents a structurally hybrid scaffold with untapped potential in medicinal and materials chemistry. Its dual pharmacophores offer a versatile platform for targeting disease-relevant enzymes, while commercial availability accelerates analog synthesis. Future work will clarify its mechanism of action and optimize its physicochemical profile for therapeutic applications.
Table 4: Compound Identifiers for 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic Acid
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 69671-78-9 | DrugFuture [8] |
Molecular Formula | C₁₅H₁₃NO₄ | PubChem [1] |
IUPAC Name | 4-{[(1,3-benzodioxol-5-yl)methyl]amino}benzoic acid | ChemicalBook [2] |
Unique Ingredient Identifier (UNII) | RJ4J4UMV5H | FDA GSRS [8] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8